molecular formula C17H15BrN4O2S B279897 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B279897
M. Wt: 419.3 g/mol
InChI Key: FNLQIMGNMDKRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The benzyl and carbamoyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.

    Coupling Reactions: The thiophene and pyrazole intermediates are coupled together using palladium-catalyzed cross-coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)-phthalamic acid
  • N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)-succinamic acid

Uniqueness

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24)

InChI Key

FNLQIMGNMDKRGU-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br

Origin of Product

United States

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